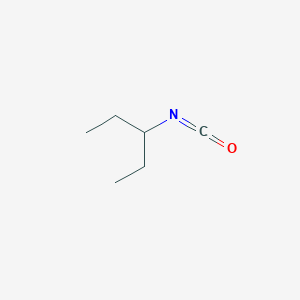

3-Isocyanatopentane

説明

3-Isocyanatopentane (CAS 42065-78-1) is an aliphatic monoisocyanate with the molecular formula C₆H₁₁NO and a monoisotopic mass of 113.08406 Da . It features a branched pentane backbone with an isocyanate (-NCO) functional group at the third carbon position. The compound’s InChIKey (MJTTZPPXKNHJBG-UHFFFAOYSA-N) confirms its unique stereochemical identity . Potential uses include polymer crosslinking, coatings, or as a chemical intermediate.

特性

IUPAC Name |

3-isocyanatopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-6(4-2)7-5-8/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTTZPPXKNHJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622452 | |

| Record name | 3-Isocyanatopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42065-78-1 | |

| Record name | 3-Isocyanatopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 3-Isocyanatopentane can be synthesized through several methods, including the phosgene process and non-phosgene methods. The phosgene process involves the reaction of phosgene with amines to form isocyanates. due to the toxicity of phosgene, alternative methods have been developed.

Non-Phosgene Methods:

Reduction Carbonylation: This method involves the reaction of nitro-amino compounds with carbon monoxide to form carbamates, which are then thermally decomposed to yield isocyanates.

Oxidation Carbonylation: This method uses carbon monoxide and oxygen to convert amines into isocyanates.

Dimethyl Carbonate Method: This involves the reaction of amines with dimethyl carbonate to form carbamates, followed by thermal decomposition to produce isocyanates.

Urea Method: This method involves the reaction of amines with urea to form carbamates, which are then decomposed to yield isocyanates.

Industrial Production Methods: The industrial production of 3-Isocyanatopentane primarily relies on the phosgene process due to its efficiency and high yield. non-phosgene methods are gaining popularity due to environmental and safety concerns associated with phosgene .

化学反応の分析

Types of Reactions: 3-Isocyanatopentane undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form carbamates.

Polymerization Reactions: 3-Isocyanatopentane can polymerize to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.

Common Reagents and Conditions:

Alcohols and Amines: Used in substitution reactions to form urethanes and ureas.

Water: Reacts with isocyanates to form carbamic acid, which decomposes to form carbon dioxide and amines.

Major Products Formed:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Polyurethanes: Formed through polymerization reactions.

科学的研究の応用

3-Isocyanatopentane has several applications in scientific research and industry:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Utilized in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

作用機序

The mechanism of action of 3-Isocyanatopentane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as alcohols and amines, to form stable products like urethanes and ureas. This reactivity is exploited in various chemical processes and industrial applications .

Molecular Targets and Pathways:

Nucleophiles: The primary targets of 3-Isocyanatopentane are nucleophiles, which include alcohols, amines, and water.

Reaction Pathways: The compound undergoes substitution and addition reactions, leading to the formation of urethanes, ureas, and carbamates.

類似化合物との比較

Structural Isomers: 3-Isocyanatopentane vs. Pentyl Isocyanate

- Branching vs.

- Physical Properties : Branched isomers typically exhibit lower boiling points than linear analogs. This may make 3-isocyanatopentane more volatile, though empirical data is lacking in the evidence .

- Applications: Both compounds are monoisocyanates, but the branched structure of 3-isocyanatopentane may favor niche applications in flexible coatings or adhesives, whereas linear isomers are more common in bulk polymer production.

Comparison with Smaller Isocyanates: Methyl Isocyanate

- Reactivity and Toxicity: Methyl isocyanate’s small size (57.05 Da) increases its volatility and acute toxicity (notorious for the Bhopal disaster). In contrast, 3-isocyanatopentane’s larger size reduces volatility, likely lowering inhalation risks .

- Industrial Use : Methyl isocyanate is a precursor in pesticide synthesis, while 3-isocyanatopentane’s patents suggest roles in specialty polymers or crosslinkers .

Diisocyanates: Cyclohexane-Based Analogs

- Functionality : Diisocyanates like 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane (CAS 4098-71-9) enable polyurethane formation via crosslinking. In contrast, 3-isocyanatopentane’s single -NCO group limits it to chain extension or termination roles .

- Thermal Stability: Cyclohexane-based diisocyanates offer enhanced thermal stability due to their rigid cyclic structure, whereas aliphatic monoisocyanates like 3-isocyanatopentane may degrade at lower temperatures .

Ester-Modified Analogs

- 2-Isocyanato-4-methyl-pentanoic acid methyl ester (CAS 56753-77-6) combines isocyanate and ester functionalities, enabling dual reactivity (e.g., in polyurethanes or ester-based copolymers). This contrasts with 3-isocyanatopentane’s singular reactivity .

生物活性

3-Isocyanatopentane (C6H11NO) is a chemical compound that falls under the category of isocyanates, which are known for their reactivity and potential biological activities. This compound features a pentane backbone with an isocyanate functional group, making it a subject of interest in both industrial applications and biological research.

Structure

The molecular structure of 3-Isocyanatopentane can be represented as follows:

Reactivity

3-Isocyanatopentane exhibits typical reactivity associated with isocyanates:

- Addition Reactions : It readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids.

- Substitution Reactions : The isocyanate group can be replaced by other functional groups in substitution reactions.

- Polymerization : It can polymerize to form polyurethanes when reacted with polyols, which has implications in material science and coatings.

The biological activity of 3-Isocyanatopentane is largely attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to various biochemical effects, including:

- Protein Modification : Isocyanates can modify proteins through carbamylation, potentially affecting protein function and signaling pathways.

- Cytotoxicity : Some studies suggest that isocyanates may exhibit cytotoxic effects on certain cell lines, which could have implications for toxicity assessments .

Cytotoxic Effects

A study investigating the cytotoxic effects of various isocyanates, including 3-Isocyanatopentane, found that exposure led to increased cell death in certain cancer cell lines. The mechanism was linked to oxidative stress and induction of apoptosis. The study highlighted the need for further research into the therapeutic potential and safety profiles of isocyanate derivatives .

Protein Interaction Studies

Research has shown that 3-Isocyanatopentane can react with amino acids in proteins, leading to structural changes. This reactivity was analyzed using mass spectrometry techniques to identify modified peptides. The findings suggest potential implications for understanding how isocyanates may influence cellular processes through protein modifications .

| Study | Focus | Findings |

|---|---|---|

| Cytotoxicity Assessment | Cancer Cell Lines | Induced apoptosis via oxidative stress |

| Protein Interaction Analysis | Mass Spectrometry | Identified modifications on peptides |

Potential Applications

The unique properties of 3-Isocyanatopentane suggest potential applications in various fields:

- Pharmaceuticals : Its ability to modify proteins could be harnessed for drug development targeting specific pathways.

- Material Science : As a precursor for polyurethanes, it has applications in coatings and adhesives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。